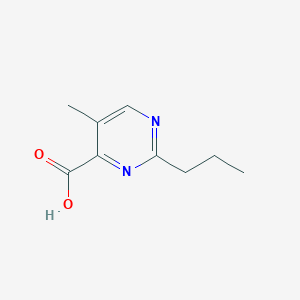
5-Methyl-2-propylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-propylpyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C₉H₁₂N₂O₂ . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propylpyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Alkylation: The precursor undergoes alkylation to introduce the methyl and propyl groups at the 5 and 2 positions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Post-reaction purification steps such as crystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
5-Methyl-2-propylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrimidines.
科学研究应用
5-Methyl-2-propylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Methyl-2-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It may influence metabolic or signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Methyl-2-propylpyrimidine-5-carboxylic acid
- 2-Methyl-4-propylpyrimidine-5-carboxylic acid
Uniqueness
5-Methyl-2-propylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
生物活性
5-Methyl-2-propylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methyl group at the 5-position, a propyl group at the 2-position, and a carboxylic acid functional group at the 4-position. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁N₃O₂, with a molecular weight of approximately 167.19 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 167.19 g/mol |
| Functional Groups | Carboxylic acid |
| Structural Characteristics | Pyrimidine ring |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell functions, potentially through enzyme inhibition or receptor binding.
Anticancer Activity
Research has highlighted the anticancer potential of this compound, particularly in inhibiting tumor growth and proliferation in vitro. In cell line studies, it has shown significant cytotoxic effects against several cancer types, suggesting that it may serve as a lead compound for developing new anticancer agents .
Case Studies
- In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutic agents.
- Inflammation Models :
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. Key findings include:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in inflammatory pathways, which could lead to therapeutic applications in managing conditions like arthritis and other inflammatory diseases.
- Antimicrobial Efficacy : The compound demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its potential as an antibiotic agent .
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
5-methyl-2-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-4-7-10-5-6(2)8(11-7)9(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
XLGDVAWZVUELAP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=C(C(=N1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















